molecular formula C10H11ClN2O2 B2979316 2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide CAS No. 875163-12-5

2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2979316
CAS No.: 875163-12-5
M. Wt: 226.66
InChI Key: UYINBPMTJWYDBK-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide (CAS 875163-12-5) is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . It is a key intermediate in medicinal chemistry research, particularly in the design and synthesis of novel carbonic anhydrase inhibitors (CAIs) . This acetamide derivative is built around a specific "three-tailed" molecular architecture, which is engineered to exploit differences in the active sites of various human carbonic anhydrase (hCA) isoforms . The compound features a chloroacetamide group and a nitrile-containing tail, which researchers utilize to develop inhibitors with potential selectivity for specific enzymes. The primary research value of this compound lies in its application as a building block for potentially isoform-selective CAIs, which are investigated for therapeutic applications such as antiglaucoma agents . The product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-10(14)13(5-2-4-12)8-9-3-1-6-15-9/h1,3,6H,2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYINBPMTJWYDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound classified as a chloroacetamide. Its unique structure, which includes a furan ring and cyanoethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is C9H10ClN3OC_9H_{10}ClN_3O with a CAS number of 610764-96-0. Its structure includes:

  • A chloro group which enhances reactivity.
  • A cyanoethyl group that may contribute to its biological interactions.
  • A furan moiety , known for its presence in various bioactive compounds.

The mechanism by which this compound exerts its biological effects primarily involves interactions at the molecular level with specific biological targets. The cyano group can engage with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in electrophilic reactions, further influencing the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds within the chloroacetamide class exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Research has shown that related compounds demonstrate high antifungal activity against various strains, with IC50 values ranging from 16 µg/mL to 32 µg/mL . The presence of electron-withdrawing groups like cyanoethyl enhances absorption through fungal cell walls, improving efficacy.
  • Bacterial Activity : In antimicrobial tests, chloroacetamides have been effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .

Case Studies

A study investigating the structure-activity relationship (SAR) of chloroacetamides indicated that modifications to the substituents significantly influenced biological activity. Compounds with halogenated phenyl rings showed increased lipophilicity, facilitating better membrane penetration and enhanced antimicrobial effects .

Data Summary

Activity Type Target Organisms IC50 Values Comments
AntifungalFusarium oxysporum16 - 32 µg/mLHigh activity compared to controls
AntibacterialStaphylococcus aureusNot specifiedEffective against MRSA
Antimicrobial GeneralEscherichia coliLess effectiveVariable effectiveness noted

Research Findings

  • Quantitative Structure-Activity Relationship (QSAR) : Studies utilizing QSAR analysis have indicated that the structural features of chloroacetamides significantly affect their antimicrobial potency. The presence of cyano groups was linked to enhanced activity against fungal pathogens .
  • Synthesis and Testing : The synthesis of this compound often involves controlled reaction conditions to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
  • Potential Applications : Given its promising biological activity, this compound could be explored further for applications in medicinal chemistry, particularly in developing new antimicrobial agents or therapeutic drugs targeting specific diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Compound Name Substituents Molecular Formula Key Applications/Properties References
2-Chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide Chloro, 2-cyanoethyl, furan-2-ylmethyl C₁₁H₁₂ClN₂O₂ Potential pharmaceutical intermediate; reactivity from chloro and cyano groups
N-(Furan-2-ylmethyl)acetamide Acetamide, furan-2-ylmethyl C₈H₉NO₂ Model substrate for enzymatic acylation studies
2-Cyano-N-(furan-2-ylmethyl)acetamide Cyano, acetamide, furan-2-ylmethyl C₈H₈N₂O₂ Pharmacological activity (antibacterial, antifungal)
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro, 2-ethyl-6-methylphenyl C₁₁H₁₄ClNO Herbicide metabolite (e.g., S-metolachlor degradation)
2-Chloro-N-(cyclohex-1-en-1-yl)-N-(furan-2-ylmethyl)acetamide Chloro, cyclohexenyl, furan-2-ylmethyl C₁₄H₁₇ClNO₂ Agrochemical research (herbicide analog)
2-Chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide Chloro, cyano, dimethylpyrrole, furan-2-ylmethyl C₁₅H₁₅ClN₃O₂ Heterocyclic intermediate in drug discovery

Key Differences and Implications

Chloro Substitution: The chloro group enhances electrophilic reactivity, critical in herbicidal activity (e.g., metolachlor derivatives ). Its absence in 2-cyano-N-(furan-2-ylmethyl)acetamide shifts the compound toward pharmaceutical applications. In the target compound, the chloro group may facilitate covalent binding to biological targets, while the cyano group improves solubility and hydrogen-bonding capacity.

Furan Ring :

  • Present in all listed furan-containing analogs, this moiety enables π-π stacking and interactions with aromatic residues in enzymes or receptors. For example, furan derivatives in exhibit antitumor and anti-inflammatory activities .

Cyanoethyl vs. Alkyl/Aryl Groups: The 2-cyanoethyl group in the target compound introduces steric and electronic effects distinct from cyclohexenyl () or phenyl () substituents.

Agrochemical vs. Pharmaceutical Focus: Chloroacetamide herbicides (e.g., acetochlor, alachlor) prioritize alkylaryl substituents for soil persistence and target specificity . In contrast, the target compound’s cyano and furan groups align with medicinal chemistry strategies to optimize pharmacokinetics .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-(furan-2-ylmethyl)acetamide?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with furan-2-ylmethylamine and 2-cyanoethylamine precursors. For example:

  • Step 1 : Prepare 2-chloroacetamide intermediates (e.g., via chloroacetylation of amines using chloroacetyl chloride under inert conditions) .
  • Step 2 : Perform sequential alkylation: React the intermediate with furan-2-ylmethyl bromide (or iodide) in DMF with catalytic KI to introduce the furan moiety, followed by reaction with 2-cyanoethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 3 : Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

Basic: How can researchers optimize purification for this compound?

Methodological Answer:
Purification challenges arise from polar functional groups (amide, cyano, furan). Recommended steps:

  • Recrystallization : Use mixed solvents like ethyl acetate/hexane or DCM/methanol to remove unreacted amines or salts .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in DCM) to separate byproducts. Monitor fractions via HPLC or NMR .
  • Safety Note : Ensure proper waste disposal of halogenated solvents and toxic intermediates .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential cyanide release from the cyanoethyl group .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or dimerization .
  • Waste Management : Segregate halogenated waste and neutralize acidic/byproduct residues before disposal .

Advanced: What structural elucidation challenges exist, and how are they addressed?

Methodological Answer:

  • Challenge : Overlapping signals in NMR (e.g., furan protons vs. cyanoethyl CH₂ groups) .
  • Solution : Use 2D NMR (HSQC, HMBC) to resolve spin systems. For crystallographic ambiguity, perform single-crystal XRD (SHELX suite) to confirm bond angles and intramolecular interactions (e.g., C–H···O) .
  • Validation : Compare experimental IR (C=O at ~1650 cm⁻¹, C≡N at ~2250 cm⁻¹) with computational spectra (DFT/B3LYP) .

Advanced: How can computational modeling predict pharmacological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 protease). Parameterize the compound’s electrostatic potential (ESP) using Gaussian09 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Cross-check with in vitro assays (e.g., anti-proliferative IC₅₀) to confirm computational predictions .

Advanced: How to identify and characterize reactive intermediates during synthesis?

Methodological Answer:

  • Trapping Intermediates : Use LC-MS to detect transient species (e.g., iminium ions from condensation). Quench reactions at timed intervals .
  • Kinetic Analysis : Perform stopped-flow NMR to monitor intermediate formation rates under varying temperatures/pH .
  • Case Study : highlights nitrobenzene intermediates; track via UV-Vis (λ~300 nm for nitro groups) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Scenario : Discrepancy in amide conformation (NMR suggests free rotation; XRD shows planar geometry).
  • Resolution : Conduct variable-temperature NMR to assess rotational barriers. For XRD, ensure data resolution <1.0 Å and refine using SHELXL .
  • Validation : Compare torsional angles from XRD with DFT-optimized structures .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

  • Challenge : Exothermic reactions during alkylation (risk of thermal runaway).
  • Mitigation : Use jacketed reactors with controlled cooling. Optimize stoichiometry (e.g., 1.2:1 amine:chloroacetamide ratio) to minimize side products .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .

Advanced: What strategies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene) and correlate structural features with IC₅₀ values .
  • Crystallography : Co-crystallize with target kinases to identify binding motifs (e.g., hinge region interactions) .

Advanced: How to analyze photodegradation pathways under UV exposure?

Methodological Answer:

  • Experimental Setup : Irradiate solutions (e.g., in MeOH/H₂O) with UV lamp (254 nm). Sample at intervals for LC-MS/MS analysis .
  • Mechanistic Insight : Identify cleavage products (e.g., furan ring opening, cyano group hydrolysis) using high-resolution MS.
  • Computational Support : Calculate bond dissociation energies (BDEs) for C–Cl and C–N bonds via DFT to predict degradation sites .

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